molecular formula C10H7N3O3 B14474279 5-(2-Pyridylmethylidene)hexahydropyrimidine-2,4,6-trione CAS No. 68160-61-2

5-(2-Pyridylmethylidene)hexahydropyrimidine-2,4,6-trione

Cat. No.: B14474279
CAS No.: 68160-61-2
M. Wt: 217.18 g/mol
InChI Key: XOWWEYYMXKVOOB-UHFFFAOYSA-N
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Description

5-(2-Pyridylmethylidene)hexahydropyrimidine-2,4,6-trione is a barbiturate-derived compound featuring a pyridine substituent at the 5-position of the hexahydropyrimidine-trione core. This structure combines the hydrogen-bonding capacity of the trione moiety with the aromatic and basic properties of the pyridine ring, making it a candidate for diverse applications, including medicinal chemistry and materials science.

Properties

CAS No.

68160-61-2

Molecular Formula

C10H7N3O3

Molecular Weight

217.18 g/mol

IUPAC Name

5-(pyridin-2-ylmethylidene)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C10H7N3O3/c14-8-7(9(15)13-10(16)12-8)5-6-3-1-2-4-11-6/h1-5H,(H2,12,13,14,15,16)

InChI Key

XOWWEYYMXKVOOB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C=C2C(=O)NC(=O)NC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(pyridin-2-ylmethylidene)-1,3-diazinane-2,4,6-trione typically involves the condensation of pyridine-2-carbaldehyde with barbituric acid under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated through crystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-(pyridin-2-ylmethylidene)-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring or the diazinane core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydro derivatives.

Scientific Research Applications

5-(pyridin-2-ylmethylidene)-1,3-diazinane-2,4,6-trione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(pyridin-2-ylmethylidene)-1,3-diazinane-2,4,6-trione involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

The following analysis compares 5-(2-Pyridylmethylidene)hexahydropyrimidine-2,4,6-trione with structurally related pyrimidine-2,4,6-trione derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Structural Features and Substituent Effects
Compound Name Substituents at 5-Position Key Structural Features
Target Compound 2-Pyridylmethylidene Aromatic pyridine ring; conjugated double bond
5-Methyl-1,3-diphenethylpyrimidine-2,4,6-trione (Compound 37) Methyl, diphenethyl Bulky alkyl groups; increased lipophilicity
5-(Indol-3-yl)-5-hydroxypyrimidine-2,4,6-trione Indolyl, hydroxyl Heteroaromatic indole; hydrogen-bonding OH
Secobarbital 1-Methylbutyl, prop-2-enyl Branched alkyl chains; clinical barbiturate
5-(4-Hydroxybenzylidene)pyrimidine-2,4,6-trione 4-Hydroxybenzylidene Phenolic OH; biocidal polysiloxane precursor

Key Observations :

  • Bulky substituents (e.g., diphenethyl in Compound 37) enhance lipophilicity but may reduce solubility .
  • Hydroxyl or methoxy groups (e.g., in 4-hydroxybenzylidene derivatives) improve water solubility and hydrogen-bonding capacity, critical for biocidal coatings .
Physicochemical Properties
Compound Name Molecular Weight (g/mol) logP (Predicted/Reported) Solubility Trends
Target Compound Not explicitly reported Estimated ~0.5–1.5 Moderate (pyridine polarity)
Compound 37 350.4 >2 (alkyl-dominated) Low (high lipophilicity)
Secobarbital 238.3 ~1.8 Low (clinical formulation required)
5-(4-Hydroxybenzylidene) derivative ~290 ~0.3 (hydroxyl reduces logP) High (polar substituents)

Key Observations :

  • The pyridyl group likely reduces logP compared to alkylated derivatives (e.g., Compound 37 or Secobarbital), balancing lipophilicity and polarity.
  • Hydroxyl-containing derivatives exhibit lower logP values, aligning with their enhanced solubility .

Key Observations :

  • The pyridyl group may confer unique bioactivity, such as binding to enzymatic active sites (e.g., kinases) via π-π interactions or metal coordination.
  • Compound 37’s low potency (EC50 >32 μM) suggests that bulky substituents may hinder target engagement .
  • Secobarbital’s clinical use highlights the importance of alkyl substituents in CNS drug design .

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